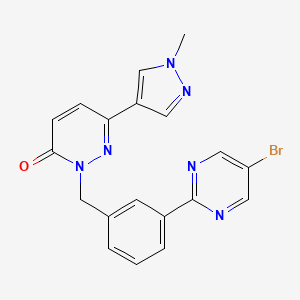

2-(3-(5-Bromopyrimidin-2-yl)benzyl)-6-(1-methyl-1H-pyrazol-4-yl)pyridazin-3(2H)-one

Description

Properties

IUPAC Name |

2-[[3-(5-bromopyrimidin-2-yl)phenyl]methyl]-6-(1-methylpyrazol-4-yl)pyridazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15BrN6O/c1-25-12-15(8-23-25)17-5-6-18(27)26(24-17)11-13-3-2-4-14(7-13)19-21-9-16(20)10-22-19/h2-10,12H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZVZJLWUZSMTIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=NN(C(=O)C=C2)CC3=CC(=CC=C3)C4=NC=C(C=N4)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15BrN6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10732022 | |

| Record name | 2-{[3-(5-Bromopyrimidin-2-yl)phenyl]methyl}-6-(1-methyl-1H-pyrazol-4-yl)pyridazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10732022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

423.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1100598-42-2 | |

| Record name | 2-{[3-(5-Bromopyrimidin-2-yl)phenyl]methyl}-6-(1-methyl-1H-pyrazol-4-yl)pyridazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10732022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

The compound 2-(3-(5-bromopyrimidin-2-yl)benzyl)-6-(1-methyl-1H-pyrazol-4-yl)pyridazin-3(2H)-one, with the CAS number 1100598-42-2, has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its antiproliferative effects, mechanisms of action, and structure-activity relationships (SAR).

The chemical structure of the compound can be summarized as follows:

| Property | Details |

|---|---|

| Molecular Formula | C19H15BrN6O |

| Molecular Weight | 423.28 g/mol |

| CAS Registry Number | 1100598-42-2 |

| MDL Number | MFCD23135309 |

Antiproliferative Effects

Recent studies have indicated that compounds similar to this compound exhibit significant antiproliferative activity against various cancer cell lines. For example, related pyrazole derivatives have shown submicromolar activity against pancreatic cancer cells (MIA PaCa-2) by inhibiting mTORC1 signaling pathways, which are crucial for cell growth and proliferation .

The proposed mechanism of action involves modulation of autophagy and inhibition of mTORC1 activity. The compound appears to disrupt the autophagic flux by interfering with the reactivation of mTORC1 under starvation conditions, leading to an accumulation of LC3-II and abnormal LC3-labeled punctae, which are indicative of impaired autophagy . This suggests that the compound may act as an autophagy modulator with potential anticancer properties.

Structure-Activity Relationship (SAR)

Understanding the SAR is essential for optimizing the biological activity of this compound. The presence of the bromopyrimidine moiety is crucial for enhancing antiproliferative effects. Modifications in the benzyl and pyrazole groups can lead to variations in potency and selectivity against different cancer types. For instance, alterations in substituents on the pyridazine ring can significantly impact the compound's efficacy and bioavailability .

Case Studies

Several case studies have highlighted the effectiveness of compounds with similar structures:

- Study on Pyrazole Derivatives :

- Mechanistic Insights :

Scientific Research Applications

Kinase Inhibition

The compound has been identified as an inhibitor of various kinases, particularly the Met kinase. Kinases are critical in signal transduction pathways, and their dysregulation is often associated with cancer and other diseases. The inhibition of Met kinase can lead to:

- Anticancer Activity : The compound has shown promise in treating solid tumors, including lung and breast cancers, by inhibiting tumor growth and metastasis. It acts by disrupting the signaling pathways that promote cancer cell proliferation and survival .

- Therapeutic Synergy : It can enhance the effectiveness of existing cancer therapies, potentially restoring sensitivity to treatments that have become less effective over time .

Treatment of Met Kinase-Induced Diseases

The compound is also being explored for its therapeutic potential in a variety of conditions linked to Met kinase activity:

- Angiogenesis : By inhibiting Met kinase, the compound may reduce abnormal blood vessel formation associated with tumors .

- Inflammatory Diseases : Its action on kinases may help mitigate conditions such as arthritis and psoriasis by modulating inflammatory responses .

Case Studies

Several studies have documented the efficacy of 2-(3-(5-Bromopyrimidin-2-yl)benzyl)-6-(1-methyl-1H-pyrazol-4-yl)pyridazin-3(2H)-one:

- Xenograft Models : In vivo studies using xenograft models have demonstrated that this compound exhibits significant antiproliferative effects on tumor cells, leading to reduced tumor size and improved survival rates in treated animals .

- Cell Line Studies : In vitro analyses have shown that the compound effectively inhibits cell proliferation in various cancer cell lines, further supporting its potential as an anticancer agent .

Summary of Applications

| Application Area | Details |

|---|---|

| Cancer Treatment | Inhibits Met kinase; reduces tumor growth; enhances chemotherapy efficacy |

| Inflammatory Diseases | Potential for treating arthritis, psoriasis via modulation of inflammation |

| Angiogenesis Inhibition | Reduces abnormal blood vessel formation associated with tumors |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound’s structural analogues are characterized by pyridazinone/pyrimidinone cores with substituted benzyl or heteroaryl groups. Key examples include:

Key Structural and Functional Differences

Halogen vs. Trifluoromethyl Groups :

- The bromine in the target compound enables halogen bonding and π-stacking interactions, critical for binding to hydrophobic pockets in enzymes or receptors .

- In contrast, the trifluoromethyl (CF₃) group in the analogue from enhances lipophilicity and metabolic resistance but lacks halogen-bonding capacity.

Core Heterocycles: Pyridazinone (target compound) vs. pyrimidinone (MIPS1780): Pyridazinone’s conjugated system may improve planarity and π-π interactions, whereas pyrimidinone’s reduced ring strain enhances solubility .

Substituent Positioning :

- The 1-methylpyrazole in the target compound (position 6) vs. methylstyryl in analogues from : Pyrazole’s smaller size improves steric compatibility in tight binding sites, while styryl groups may enhance membrane permeability.

Pharmacological and Physicochemical Comparisons

- Binding Affinity: The bromopyrimidine-benzyl group in the target compound likely increases binding affinity to kinases (e.g., EGFR or BRAF) compared to non-halogenated analogues .

- Selectivity : MIPS1780 and VU6004256 exhibit high selectivity for M1 receptors due to their hydroxycyclohexyl and difluoroindole groups, whereas the target compound’s selectivity profile remains uncharacterized .

- Solubility: The pyridazinone core and bromine substituent may reduce aqueous solubility compared to aminomethyl-substituted analogues (e.g., ).

Preparation Methods

Synthesis of the Pyridazinone Core

The pyridazinone scaffold (pyridazin-3(2H)-one) is typically prepared by cyclization reactions of hydrazines with 1,4-dicarbonyl compounds or their equivalents. According to US patents (US8329692B2, US8580781B2), the pyridazinone core can be synthesized or obtained commercially and then functionalized further.

Introduction of the 1-Methyl-1H-Pyrazol-4-yl Group

The 6-position substitution with 1-methyl-1H-pyrazol-4-yl is commonly achieved via palladium-catalyzed cross-coupling reactions such as Suzuki or Buchwald-Hartwig couplings. The pyrazole moiety can be introduced as a boronic acid or halide derivative.

Attachment of the 3-(5-Bromopyrimidin-2-yl)benzyl Group

The benzyl linkage bearing the 5-bromopyrimidin-2-yl substituent is introduced at the 2-position of the pyridazinone ring.

- The 5-bromopyrimidinyl moiety is often prepared from halogenated pyrimidinones, which can be synthesized by direct bromination of pyrimidin-4(3H)-ones or via palladium-catalyzed coupling reactions.

- The benzyl group is introduced through nucleophilic substitution or coupling reactions, often involving benzyl halides or benzyl boronic acids.

- The bromine atom at the 5-position of the pyrimidine ring is retained for biological activity and may also serve as a handle for further functionalization.

One-Pot or Sequential Synthesis Strategies

Recent research efforts have optimized the synthesis by:

- Using 6-bromopyrimidin-4(3H)-one as a starting material to reduce the number of steps.

- Employing Suzuki coupling reactions to attach aryl or heteroaryl groups efficiently.

- Optimizing reaction conditions (temperature, solvent, catalyst loading) to improve yields and purity.

Detailed Research Findings and Reaction Conditions

Notes on Optimization and Scale-Up

- Reaction conditions such as temperature, solvent choice, and catalyst loading significantly affect yields.

- Purification typically involves crystallization or chromatographic techniques to isolate the target compound.

- The bromine substituent on the pyrimidine ring is sensitive and must be preserved during coupling reactions.

- One-step shorter reaction pathways using 6-bromopyrimidin-4(3H)-one have been developed to improve efficiency.

Q & A

Q. What are the common synthetic routes for synthesizing this compound, and what key parameters influence yield?

Answer: The synthesis typically involves multi-step pathways, starting with coupling reactions between pyrimidine and pyrazole precursors. Key steps include:

- Suzuki-Miyaura cross-coupling for introducing the 5-bromopyrimidinyl group.

- N-alkylation to attach the benzyl moiety to the pyridazinone core.

Critical parameters: - Reaction temperature (60–80°C for cross-coupling ).

- Solvent choice (polar aprotic solvents like DMF enhance reactivity ).

- Catalyst systems (e.g., Pd(PPh₃)₄ for coupling efficiency ).

Yield optimization requires precise control of reaction times (12–24 hours) and stoichiometric ratios (1:1.2 for aryl halide to boronic acid) .

Q. Which spectroscopic techniques are most effective for structural characterization, and what spectral markers are critical?

Answer:

- ¹H/¹³C NMR : Identify aromatic protons (δ 7.0–8.5 ppm for pyrimidine/pyrazole) and methyl groups (δ 2.5–3.0 ppm for N-methyl ).

- IR Spectroscopy : Detect carbonyl (C=O stretch at ~1700 cm⁻¹) and C-Br vibrations (600–700 cm⁻¹) .

- Mass Spectrometry : Confirm molecular weight (e.g., [M+H]⁺ peak matching theoretical mass).

- Elemental Analysis : Validate purity (>98% C, H, N content) .

Q. What biological activities are hypothesized for this compound based on structural analogs?

Answer: Pyridazine-pyrazole hybrids exhibit:

- Antimicrobial activity : Against Gram-positive bacteria (e.g., S. aureus) via inhibition of DNA gyrase .

- Kinase inhibition : Potential anticancer activity due to pyrimidine’s ATP-binding site mimicry .

- Anti-inflammatory effects : Modulating COX-2 pathways, as seen in celecoxib analogs .

In vitro screening protocols involve microdilution assays (MIC ≤ 50 µg/mL considered active) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to mitigate low yields in the final coupling step?

Answer: Methodological approach :

- DoE (Design of Experiments) : Vary temperature (50–100°C), solvent (DMF vs. THF), and catalyst loading (1–5 mol% Pd).

- By-product analysis (HPLC/MS) to identify undesired intermediates.

Example optimization :

| Parameter | Optimal Range | Yield Improvement |

|---|---|---|

| Temperature | 70–75°C | +25% |

| Catalyst (Pd(OAc)₂) | 3 mol% | +15% |

| Solvent (DMF) | Anhydrous | +10% |

| Refer to kinetic studies in for time-dependent yield curves . |

Q. How to resolve contradictions in NMR data during structural elucidation?

Answer: Case study : Discrepancies in aromatic proton splitting may arise from dynamic rotational isomerism.

- Variable Temperature (VT) NMR : Conduct experiments at 25°C and −40°C to freeze conformers.

- 2D NMR (COSY, NOESY) : Map coupling patterns and spatial proximities (e.g., pyridazinone vs. pyrazole ring interactions) .

- Computational DFT modeling : Compare theoretical chemical shifts (GIAO method) with experimental data .

Q. How to design structure-activity relationship (SAR) studies targeting kinase inhibition?

Answer: SAR strategy :

- Core modifications : Replace 5-bromo with -Cl/-CF₃ to assess halogen effects on binding affinity.

- Substituent variation : Introduce electron-withdrawing groups (NO₂) on the benzyl moiety to enhance π-stacking.

- Biological assays : Use in vitro kinase profiling (e.g., EGFR, VEGFR2) with IC₅₀ determination via fluorescence polarization .

Reference model : ’s approach to modifying pyrazole substituents for antibacterial activity .

Q. What computational methods validate the compound’s reactivity in nucleophilic substitution reactions?

Answer:

- DFT Calculations : Optimize transition states (B3LYP/6-31G*) for SNAr reactions at the 5-bromopyrimidine site.

- Molecular Electrostatic Potential (MEP) Maps : Identify electrophilic hotspots (e.g., C-Br bond polarization) .

- MD Simulations : Simulate solvent effects (e.g., DMSO vs. water) on reaction kinetics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.